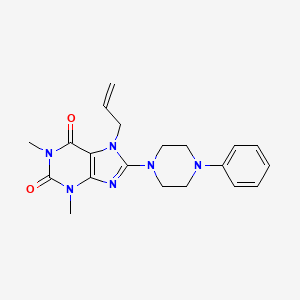
7-allyl-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "7-allyl-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione" is a derivative of purine, which is a significant scaffold in medicinal chemistry due to its resemblance to the adenine part of ATP and its role in cellular signaling pathways. The compound's structure suggests potential interactions with various biological targets, including serotonin receptors, which are implicated in numerous neurological processes and disorders.
Synthesis Analysis
The synthesis of related purine derivatives has been reported in the literature, where researchers have designed and synthesized a series of compounds with modifications at the 7-position of the purine core, such as arylpiperazinylalkyl groups, to modulate the affinity for serotonin receptors . These modifications include the introduction of various substituents into the phenylpiperazinyl moiety and the alteration of the linker length between the purine core and the arylpiperazine fragment, which have been shown to affect the binding affinity to the targeted receptors .
Molecular Structure Analysis
The molecular structure of purine derivatives, including the crystal structures of some compounds, has been elucidated using X-ray diffraction methods . These studies have revealed that the molecules can adopt different conformations in the crystal, with the strongest observed interactions being charge-assisted hydrogen bonds. The orientation of the rings in the arylpiperazine fragment and the presence of substituents like the morpholine ring have been suggested to influence ligand-receptor recognition .
Chemical Reactions Analysis
The chemical reactivity of purine derivatives is influenced by the substituents on the purine core. The introduction of arylpiperazine groups has been shown to modify the compound's affinity for serotonin receptors, indicating that these modifications can lead to changes in the compound's pharmacological profile . The presence of electron-donating or electron-withdrawing groups on the phenylpiperazinyl moiety can further influence the compound's reactivity and interactions with biological targets .
Physical and Chemical Properties Analysis
The physical and chemical properties of purine derivatives, such as solubility, melting point, and stability, are crucial for their pharmacokinetic and pharmacodynamic profiles. Although specific data on "this compound" are not provided, related compounds have been studied for their receptor affinities and functional activities, suggesting that these properties are optimized to achieve the desired biological effects . The pharmacological evaluation of these compounds, including their anxiolytic and antidepressant activities, has been conducted through in vitro and in vivo studies, providing insights into their potential therapeutic applications .
Scientific Research Applications
Receptor Affinity and Pharmacological Evaluation
Research has indicated that certain derivatives of purine-2,6-dione, including variants similar to the compound , show potential as ligands for 5-HT1A, 5-HT2A, and 5-HT7 receptors, which are associated with psychotropic activity. These compounds may have applications in treating depression and anxiety, as shown in tests like the forced swim and the four-plate test in mice (Chłoń-Rzepa et al., 2013).
Analgesic and Anti-inflammatory Properties
Studies have shown that derivatives of 1,3-dimethyl-2,6-dioxo-purin-7-yl, which share structural similarities with the compound of interest, possess significant analgesic and anti-inflammatory properties. These compounds have been observed to be more active than reference drugs in reducing pain and inflammation in various tests (Zygmunt et al., 2015).
properties
IUPAC Name |
1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-7-prop-2-enylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O2/c1-4-10-26-16-17(22(2)20(28)23(3)18(16)27)21-19(26)25-13-11-24(12-14-25)15-8-6-5-7-9-15/h4-9H,1,10-14H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMGCRAYVAYWWBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCN(CC3)C4=CC=CC=C4)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 6-ethyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate](/img/structure/B2502863.png)
![N-{1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}-3-methylthiophene-2-carboxamide](/img/structure/B2502864.png)
![5-benzyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2502865.png)
![1-Cyclopropyl-3-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrrolidin-2-one](/img/structure/B2502866.png)
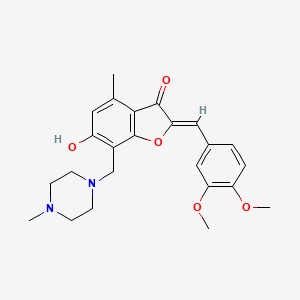

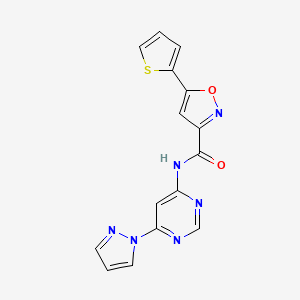
![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2502870.png)
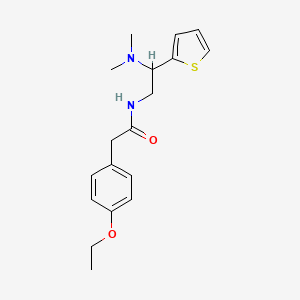
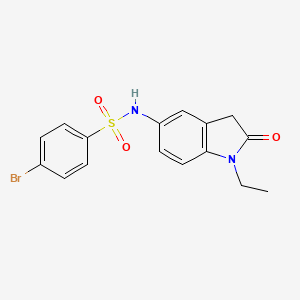
![methyl 2-(2-((3-isopropyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2502878.png)
![5-bromo-2-chloro-N-{2-[4-(trifluoromethyl)phenyl]ethyl}pyridine-3-carboxamide](/img/structure/B2502880.png)
![[2-[(3-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3-nitrophenyl)methanone](/img/structure/B2502882.png)